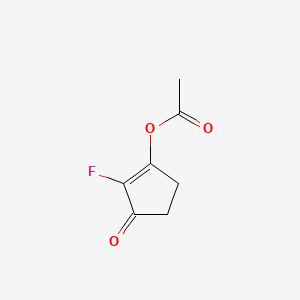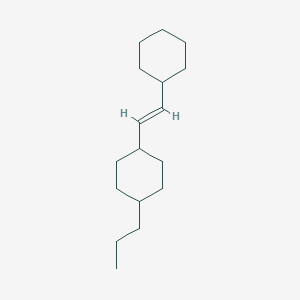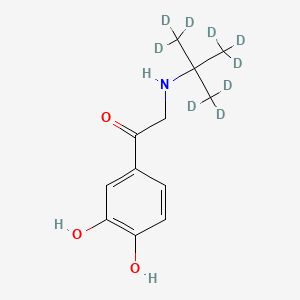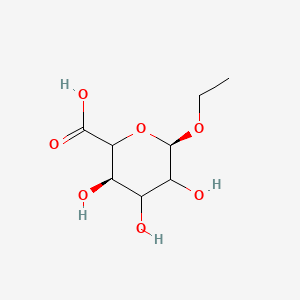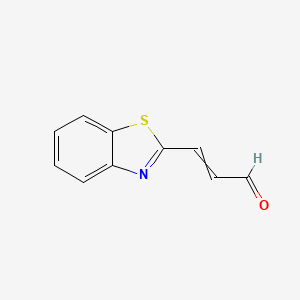![molecular formula C7H10N2O2 B13836430 1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both acetyl and diazaspiro groups in its structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone typically involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine. This reaction proceeds through a series of steps, including cyclization and dehydration, to form the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and diazaspiro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1-(2-Methyl-1-cyclopenten-1-yl)ethanone: Similar in structure but lacks the diazaspiro group.
Spiro[cyclopropane-1,2′-steroids]: Contains a spirocyclic structure but differs in the attached functional groups.
Uniqueness
1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone is unique due to its combination of acetyl and diazaspiro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
1-(2-acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-5(10)8-7(3-4-7)9(8)6(2)11/h3-4H2,1-2H3 |
InChIキー |
GLODNOXGRSWPAH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2(N1C(=O)C)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
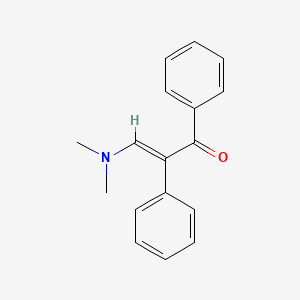
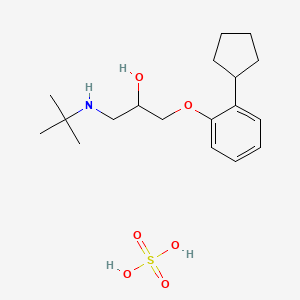
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)


